(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, an isopropyl group, and a 2-methyl-benzyl group attached to a propionamide backbone, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, isopropylamine, and 2-methylbenzyl chloride.
Amidation Reaction: The (S)-2-Aminopropionic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with isopropylamine to form the intermediate amide.
Alkylation: The intermediate amide is then alkylated with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can be performed on the benzyl group using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or methoxy derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the chiral center and the specific functional groups allows for selective binding to target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzyl-2-amino-propionamide: A structurally similar compound lacking the isopropyl group.
2-Amino-N-isopropyl-propionamide: A compound similar in structure but without the benzyl group.
Uniqueness
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. The presence of the 2-methyl-benzyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-8-6-5-7-11(13)3/h5-8,10,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAUQAUUGNQGFJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C(C)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN(C(C)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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